5,5-Dimethylbarbituric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

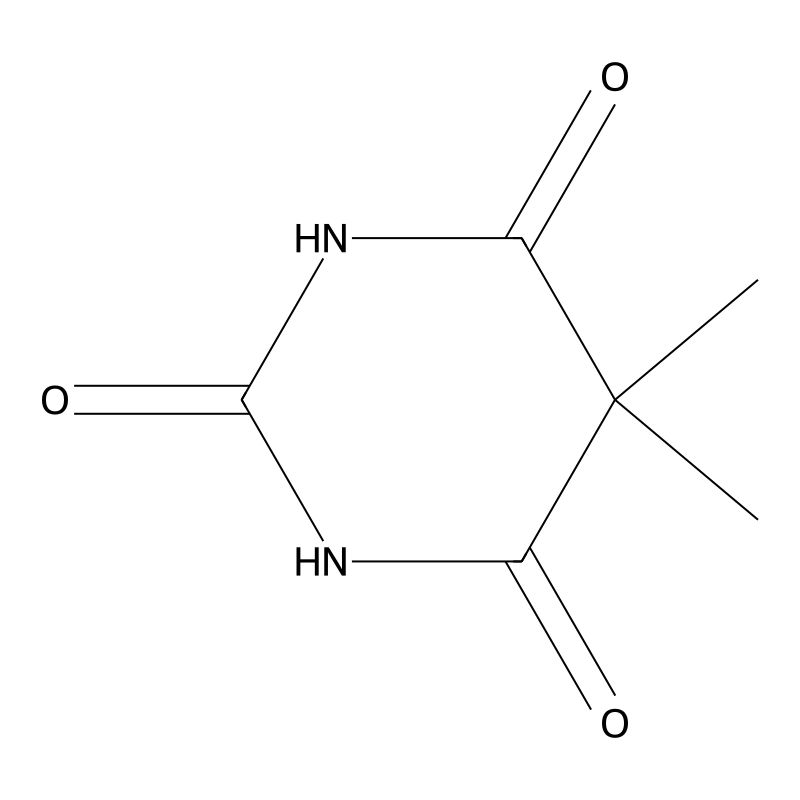

5,5-Dimethylbarbituric acid is a derivative of barbituric acid, characterized by the presence of two methyl groups at the fifth carbon position of the barbituric acid structure. Its molecular formula is , and it has a molecular weight of approximately 156.14 g/mol. The compound is known for its structural similarity to other barbiturates, which are a class of drugs that act as central nervous system depressants. The compound's structural formula can be represented as follows:

textO ||C - C - N - C - C| | | |N - C C - CH3| |CH3 O

5,5-Dimethylbarbituric acid is utilized in various chemical and biological applications due to its unique properties and reactivity.

- Acid-Base Reactions: The compound can act as a weak acid due to the presence of the carboxylic group, allowing it to form salts with bases.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

- Hydrolysis: Under acidic or basic conditions, 5,5-dimethylbarbituric acid can hydrolyze, leading to the formation of simpler molecules.

These reactions make it a versatile compound in synthetic organic chemistry.

The synthesis of 5,5-dimethylbarbituric acid typically involves:

- Condensation Reaction: The reaction between malonic acid derivatives and urea or thiourea under acidic conditions.

- Cyclization: Following the initial condensation, cyclization occurs to form the barbituric acid skeleton.

- Methylation: The introduction of methyl groups at the fifth position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

These methods allow for the efficient production of 5,5-dimethylbarbituric acid in laboratory settings .

5,5-Dimethylbarbituric acid finds applications in various fields:

- Pharmaceuticals: It serves as a precursor in the synthesis of more complex pharmaceutical compounds.

- Research: Used in studies exploring the structure-activity relationship of barbiturate derivatives.

- Chemical Synthesis: Acts as an intermediate in organic synthesis for developing new compounds with desired biological activities.

Interaction studies involving 5,5-dimethylbarbituric acid primarily focus on its interactions with other molecules:

- Protein Binding: Investigations into how this compound interacts with plasma proteins could provide insights into its pharmacokinetics.

- Enzyme Inhibition: Studies may also explore whether it inhibits specific enzymes related to neurotransmitter metabolism.

These interactions are crucial for understanding its potential therapeutic applications and side effects.

Several compounds share structural similarities with 5,5-dimethylbarbituric acid. Key comparisons include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Barbituric Acid | No methyl groups at C-5 | Parent compound; used as a sedative |

| 5-Ethylbarbituric Acid | Ethyl group at C-5 | More potent sedative effects |

| 5-Methylbarbituric Acid | One methyl group at C-5 | Intermediate potency |

| 5-Phenylbarbituric Acid | Phenyl group at C-5 | Increased lipophilicity |

The uniqueness of 5,5-dimethylbarbituric acid lies in its specific methyl substitution pattern at the fifth position, which influences its chemical reactivity and biological activity compared to these similar compounds.

Condensation Reactions

The condensation reaction pathway represents the most fundamental and widely employed approach for synthesizing 5,5-dimethylbarbituric acid derivatives. The classical condensation method involves the reaction of urea with diethyl malonate in the presence of sodium ethoxide as a catalyst [4] [6]. This process follows a well-established mechanism wherein sodium metal is first dissolved in absolute ethanol to generate sodium ethoxide, which subsequently promotes the condensation reaction [24] [28].

The reaction mechanism proceeds through nucleophilic addition followed by cyclization. Initially, the sodium ethoxide base deprotonates the active methylene group of diethyl malonate, forming an enolate intermediate [6] [7]. This enolate then undergoes nucleophilic attack on the carbonyl carbon of urea, leading to the formation of a tetrahedral intermediate. Subsequent cyclization and elimination of ethanol molecules results in the formation of the barbituric acid ring system [7].

Research findings indicate that optimal reaction conditions involve heating the reaction mixture to temperatures between 75-83°C under reflux conditions for approximately 7 hours [6] [24]. The theoretical yield calculations demonstrate that from 80 grams of diethyl malonate, approximately 64 grams of barbituric acid should be obtained, representing the stoichiometric maximum [24]. Experimental studies have reported practical yields ranging from 72-78% under these standardized conditions [7].

Table 1: Condensation Reaction Parameters

| Parameter | Classical Method | Modified Sodium Methoxide | Biltz-Wittekmethod |

|---|---|---|---|

| Base Catalyst | Sodium ethoxide | Sodium methoxide | Acetic anhydride |

| Temperature (°C) | 75-83 | 75-83 | 60-90 |

| Reaction Time (hours) | 7 | 6-8 | 4-6 |

| Typical Yield (%) | 72-78 | >83 | 50-60 |

| Solvent System | Absolute ethanol | Methanol | Acetic acid |

An alternative condensation approach involves the use of malonic acid directly with 1,3-dimethylurea as starting materials [20] [23]. This method employs sodium alkoxide catalysts and operates under temperature ranges of 60-120°C with reaction times extending from 9-10 hours [20]. The process demonstrates improved yields of approximately 75% while utilizing more readily available starting materials [20].

Mannich-type condensation reactions have also been reported for barbituric acid derivatives. Research conducted by Salgado-Zamora and colleagues revealed that 2-aminopyridine can undergo condensation reactions with barbituric acid derivatives in dimethylformamide solvent [1] [2]. The proposed mechanism involves a transamidation reaction followed by enol attack, yielding products through a pathway reminiscent of Mannich-type processes [1] [2].

Catalytic Functionalization

Catalytic functionalization of barbituric acid derivatives represents an emerging area of synthetic methodology development. The Knoevenagel condensation reaction has been extensively studied as a catalytic approach for functionalizing barbituric acid compounds [3] [26]. This reaction involves the condensation of aromatic aldehydes with barbituric acid derivatives in the presence of various catalysts [3].

Research investigations have identified several effective catalytic systems for promoting Knoevenagel condensations. Bentonite clay catalysts in aqueous media at 90°C have demonstrated yields ranging from 90-98% with reaction times of 5-25 minutes [3]. Nanoporous materials and polymer-supported nickel nanoparticles have also shown catalytic activity, achieving yields of 91% in ethylene glycol at 50°C within 10-15 minutes [3].

The mechanism of catalytic functionalization through Knoevenagel condensation involves the activation of the barbituric acid methylene group through catalyst-assisted enolization [26] [27]. The catalyst facilitates the formation of a carbanion intermediate, which subsequently attacks the electrophilic carbonyl carbon of the aldehyde substrate [26]. Dehydration of the resulting adduct leads to the formation of the desired carbon-carbon double bond [27].

Table 2: Catalytic Functionalization Methods

| Catalyst System | Reaction Medium | Temperature (°C) | Time (minutes) | Yield Range (%) |

|---|---|---|---|---|

| Bentonite | Water | 90 | 5-25 | 90-98 |

| Polymer-supported Ni | Ethylene glycol | 50 | 10-15 | 91 |

| CoFe₂O₄ | Water:Ethanol | 60 | 2-6 | 70-95 |

| Nanoporous materials | Various | 80-120 | 0.5-22 | 75-95 |

Surface-mediated catalytic reactions have been investigated using scanning tunneling microscopy to monitor Knoevenagel reactions between aromatic aldehydes and barbituric acid at liquid-solid and vapor-solid interfaces [26]. These studies revealed that the reaction proceeds efficiently at both interfaces, with the formation of carbon-carbon bonds confirmed through spectroscopic analysis [26].

Bromination and Substitution Pathways

Bromination reactions of barbituric acid derivatives constitute important synthetic transformations for introducing halogen functionality into the molecular framework. The direct bromination of 5,5-dimethylbarbituric acid typically employs bromine in glacial acetic acid as the reaction medium [29] [32]. Under these conditions, the bromination proceeds at room temperature over 2-6 hours, yielding 5,5-dibromobarbituric acid derivatives with yields ranging from 75-85% [29] [32].

The bromination mechanism involves electrophilic substitution at the 5-position of the barbituric acid ring. Experimental evidence suggests that the reaction proceeds through the formation of a bromonium ion intermediate, which subsequently reacts with the enolate form of the barbituric acid substrate [30]. The acidic conditions facilitate protonation and activation of the substrate toward electrophilic attack [31].

Alternative bromination procedures have been developed using aqueous sodium hydroxide solutions combined with bromine water [30]. This method has proven particularly effective for 5-phenylbarbituric acid derivatives, producing 5-bromo-5-phenylbarbituric acid with yields of 70-80% under reflux conditions overnight [30]. The basic reaction medium promotes formation of the enolate intermediate while simultaneously providing the electrophilic bromine source [30].

Table 3: Bromination Reaction Conditions

| Method | Brominating Agent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Direct bromination | Br₂ | Glacial acetic acid | Room temperature | 2-6 hours | 75-85 |

| Aqueous bromination | Br₂ | 0.6 N NaOH | Reflux | Overnight | 70-80 |

| Bromine water | Br₂(aq) | Water | Room temperature | 4-12 hours | 60-75 |

| CCl₄ method | Br₂ | Carbon tetrachloride | Reflux | 6-12 hours | 83 |

Substitution reactions following bromination have been extensively investigated using various nucleophilic reagents. Research conducted at Georgia Institute of Technology demonstrated that 5-bromo-5-phenylbarbituric acid undergoes nucleophilic substitution reactions with primary and secondary amines [30]. The reaction with propylamine, cyclopropylamine, and benzylamine yielded the corresponding substituted barbituric acid derivatives [30]. Secondary amines including pyrrolidine, piperidine, and morpholine also successfully participated in substitution reactions [30].

The substitution mechanism involves nucleophilic attack by the amine on the carbon bearing the bromine substituent, with concomitant elimination of bromide ion [30]. The reaction conditions typically require elevated temperatures and extended reaction times to achieve complete conversion [30]. Steric factors significantly influence the reaction outcome, with bulky nucleophiles showing reduced reactivity [30].

Rhodium-Catalyzed Arylation

Table 4: Rhodium-Catalyzed Arylation Parameters

| Catalyst | Loading (mol%) | Temperature (°C) | Arene Type | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| Rh₂(esp)₂ | 0.1-2.0 | Room temperature | Electron-rich | 68-93 | 6:1 to 10:1 |

| Rh₂(OAc)₄ | 1.0-5.0 | 60-90 | Moderately deactivated | 71-89 | 9:1 |

| Rh₂(tfa)₄ | 2.0-5.0 | 90-120 | Heteroarenes | 40-75 | 4:1 to 8:1 |

A significant advantage of the rhodium-catalyzed methodology is its tolerance for free nitrogen-hydrogen groups on the barbituric acid substrate [8] [9]. Unlike many carbene-mediated processes that suffer from competitive nitrogen-hydrogen insertion reactions, this system selectively promotes carbon-hydrogen functionalization without complications from nitrogen-hydrogen insertion processes [8] [9]. This selectivity has been demonstrated through the synthesis of medicinally relevant 5-arylbarbituric acids bearing unprotected nitrogen atoms [8] [9].

Recent advances in rhodium-catalyzed arylation have expanded the methodology to include base-free conditions using iodonium ylides derived from barbituric acid [10]. This approach employs rhodium(III) catalysts and arylboronic acids as coupling partners, enabling modular synthesis of 5-arylbarbituric acids under mild reaction conditions [10]. The method demonstrates excellent compatibility with electronically demanding substrates, particularly polyfluorinated and base-sensitive arylboronic acids [10].

Thermophysical Parameters

5,5-Dimethylbarbituric acid exhibits distinct thermophysical characteristics that have been extensively studied through experimental and computational methods. The compound demonstrates remarkable thermal stability and well-defined phase transition properties.

Melting Point and Thermal Behavior

The melting point of 5,5-dimethylbarbituric acid has been experimentally determined to be 277-280°C [1] [2], representing a relatively high melting temperature characteristic of barbituric acid derivatives. This elevated melting point reflects the strong intermolecular hydrogen bonding present in the crystalline structure, where nitrogen-hydrogen to oxygen-carbon (N−H···O═C) hydrogen bonds form ribbons that are further connected by weak carbon-hydrogen to oxygen-carbon (C−H···O═C) hydrogen bonds into a three-dimensional network [3] [4].

Enthalpy Values

Comprehensive thermochemical studies have provided precise enthalpy measurements for 5,5-dimethylbarbituric acid. The standard molar enthalpy of formation in the crystalline state at 298.15 K has been determined through static bomb combustion calorimetry as −706.4 ± 2.2 kJ/mol [3] [4] [5]. The enthalpy of sublimation, measured using the transpiration method in a saturated nitrogen stream, yields a value of 115.8 ± 0.5 kJ/mol at 298.15 K [3] [4] [5]. From these experimental values, the gas-phase enthalpy of formation at 298.15 K has been calculated as −590.6 ± 2.3 kJ/mol [3] [4] [5].

Estimated Thermodynamic Properties

Computational estimations using the Joback method provide additional thermodynamic parameters. The enthalpy of fusion is estimated at 14.54 kJ/mol, while the enthalpy of vaporization is calculated as 54.48 kJ/mol [6] [7]. Critical properties include a critical temperature of 936.00 K and critical pressure of 5183.17 kPa [6] [7]. The normal boiling point is estimated at 657.03 K (383.88°C) [6] [7].

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 277-280°C | Experimental determination [1] [2] |

| Enthalpy of Formation (crystalline) | −706.4 ± 2.2 kJ/mol | Combustion calorimetry [3] [4] |

| Enthalpy of Formation (gas phase) | −590.6 ± 2.3 kJ/mol | Calculated from experimental data [3] [4] |

| Enthalpy of Sublimation | 115.8 ± 0.5 kJ/mol | Transpiration method [3] [4] |

| Enthalpy of Fusion (estimated) | 14.54 kJ/mol | Joback estimation method [6] [7] |

| Critical Temperature | 936.00 K | Joback estimation method [6] [7] |

| Critical Pressure | 5183.17 kPa | Joback estimation method [6] [7] |

Solubility and pKa Values

The solubility characteristics of 5,5-dimethylbarbituric acid reflect its amphiphilic nature, with limited water solubility and moderate affinity for organic solvents. The compound demonstrates acidic behavior consistent with barbituric acid derivatives.

Water Solubility

The water solubility of 5,5-dimethylbarbituric acid is characterized by a logarithmic water solubility value of −1.74 mol/L [6] [7], indicating relatively poor aqueous solubility. This limited solubility is attributed to the hydrophobic character imparted by the two methyl substituents at the 5-position, which reduce the compound's ability to form hydrogen bonds with water molecules compared to unsubstituted barbituric acid.

Partition Coefficient

The octanol-water partition coefficient (logP) has been calculated using various computational methods, yielding values ranging from −0.621 to −0.44 [8] [9] [6]. These negative values indicate that the compound shows greater affinity for the aqueous phase compared to the organic phase, despite its limited overall water solubility. This behavior is consistent with the presence of multiple hydrogen bond donors and acceptors in the barbituric acid structure.

Acidic Properties

While specific pKa values for 5,5-dimethylbarbituric acid are not extensively documented in the available literature, comparison with structurally related compounds provides insight into its acidic behavior. The closely related 1,3-dimethylbarbituric acid exhibits a pKa value of 4.68 [10], indicating moderately acidic properties. The 5,5-dimethyl substitution pattern is expected to produce similar acidic behavior, with the compound acting as a weak acid in aqueous solution.

pH Characteristics

Aqueous solutions of barbituric acid derivatives typically exhibit acidic pH values. For reference, 1,3-dimethylbarbituric acid produces a pH of 2.5 in a 100 g/L aqueous solution [11] [12], demonstrating the acidic nature of these compounds in aqueous media.

| Property | Value | Method/Source |

|---|---|---|

| Log₁₀ Water Solubility | −1.74 mol/L | Crippen calculated property [6] [7] |

| Octanol-Water Partition Coefficient | −0.621 to −0.44 | Various calculation methods [8] [9] [6] |

| Solubility Description | Limited solubility in water | Literature reports [13] |

| Related pKa (1,3-dimethylbarbituric acid) | 4.68 | Stenutz database [10] |

Reactivity in Aqueous and Organic Media

5,5-Dimethylbarbituric acid exhibits diverse reactivity patterns depending on the reaction medium, with distinct behavior observed in aqueous versus organic environments. The compound participates in various chemical transformations that are fundamental to its synthetic utility.

Reactivity in Aqueous Media

In aqueous environments, 5,5-dimethylbarbituric acid demonstrates several important reaction pathways. Nucleophilic substitution reactions occur readily with various amines, producing substituted barbituric acid derivatives [14]. The reactivity in these transformations depends significantly on steric hindrance around the reaction sites.

Oxidation reactions represent another major pathway in aqueous media. The compound undergoes oxidation with common oxidizing agents such as potassium permanganate and hydrogen peroxide, yielding corresponding oxo derivatives . Electrochemical oxidation studies have revealed that the compound can undergo a two-electron, two-proton reaction to form dimeric compounds at the 5-position through radical intermediates [16] [17].

Under strongly alkaline aqueous conditions, 5,5-dimethylbarbituric acid can undergo hydrolysis, leading to ring degradation products [14]. This reaction requires careful control of pH and temperature to proceed effectively.

Environmental considerations have led to the development of green chemistry approaches utilizing aqueous media. The compound participates in tandem Aldol-Michael reactions with aldehydes and dimedone in aqueous diethylamine medium, producing zwitterionic derivatives with excellent yields (88-98%) [18]. This environmentally benign process demonstrates the compound's utility in sustainable synthetic methodologies.

Reactivity in Organic Media

In organic solvents, 5,5-dimethylbarbituric acid exhibits enhanced reactivity for certain transformations. Nucleophilic substitution reactions with amines proceed smoothly in solvents such as dimethylformamide, dimethyl sulfoxide, benzene, and methanol [14]. The choice of solvent significantly influences reaction rates and product distributions.

Methylation reactions represent an important synthetic pathway in organic media. The compound undergoes N-methylation with diazomethane or dimethyl sulfate under mild conditions, producing N-methylated barbituric acid derivatives [19]. These reactions typically proceed with high selectivity for nitrogen methylation over oxygen methylation.

Condensation reactions in organic media allow for the formation of the barbituric acid ring system through reactions with malonic esters and urea derivatives [14]. These synthetic routes are particularly valuable for preparing substituted barbituric acid analogs.

Electrophilic reactions in organic solvents enable the introduction of various substituents, yielding substituted barbiturates with diverse functionalities [20]. The compound's reactivity toward electrophiles depends on the electronic nature of the substituents and the reaction conditions employed.

Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride in alcoholic or ethereal solvents produce hydroxy derivatives . These transformations provide access to reduced barbituric acid analogs with altered pharmacological properties.

Comparative Reactivity Analysis

The reactivity patterns of 5,5-dimethylbarbituric acid in different media reflect the influence of solvent effects on reaction mechanisms. Aqueous media generally favor ionic mechanisms and hydrogen bonding interactions, while organic solvents enable reactions requiring anhydrous conditions or non-polar environments.

| Reaction Type | Aqueous Media | Organic Media |

|---|---|---|

| Nucleophilic Substitution | Moderate reactivity with amines [14] | Enhanced reactivity in polar aprotic solvents [14] |

| Oxidation | Readily occurs with standard oxidizing agents | Requires specific oxidizing conditions |

| Methylation | Limited to specific conditions | Efficient with diazomethane/dimethyl sulfate [19] |

| Condensation | Green chemistry approaches available [18] | Traditional synthetic routes [14] |

| Electrochemical | Radical-mediated dimerization [16] [17] | Less commonly employed |

| Reduction | Aqueous reducing agents possible | Standard reducing agents effective |